(3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine
Description
The compound "(3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine" is a synthetic organic molecule featuring a pyrimidine core substituted at positions 2 and 6 with a 3H-indol-4-yl group and a 1-methylsulfonylcyclopropyl moiety, respectively. The (3R)-3-methylmorpholine ring is attached at position 4 of the pyrimidine. This structure combines pharmacophoric elements commonly seen in drug discovery:
- Morpholine: Enhances solubility and bioavailability .
- Pyrimidine: A versatile scaffold for kinase inhibitors and antiviral agents.
- Indole: A privileged structure in receptor-binding applications (e.g., serotonin receptors, kinase targets).
Below, it is compared to analogs to infer properties and synthetic pathways.
Properties
Molecular Formula |
C21H24N4O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine |
InChI |
InChI=1S/C21H24N4O3S/c1-14-13-28-11-10-25(14)19-12-18(21(7-8-21)29(2,26)27)23-20(24-19)16-4-3-5-17-15(16)6-9-22-17/h3-5,9,12,14H,6-8,10-11,13H2,1-2H3/t14-/m1/s1 |
InChI Key |
UIICABBYSASKTM-CQSZACIVSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5CC=NC5=CC=C4 |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5CC=NC5=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine typically involves multi-step organic reactions The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling under specific reaction conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial to achieve efficient production. The reaction conditions are carefully monitored to avoid the formation of unwanted by-products and to ensure the stability of the final product.
Chemical Reactions Analysis
1.1. Pyrimidine Core Functionalization
-
Suzuki-Miyaura Coupling : The indole group is introduced via palladium-catalyzed cross-coupling between a 2-chloropyrimidine precursor and a 3H-indol-4-ylboronic acid.
1.2. Cyclopropane Sulfonamide Formation
-
Cyclopropanation : The methylsulfonylcyclopropyl group is synthesized via base-mediated ring closure using 1,2-dibromoethane.
1.3. Morpholine Substitution
-
Nucleophilic Aromatic Substitution (SNAr) : The morpholine ring is introduced at the pyrimidine C-4 position under basic conditions.
2.1. Pyrimidine Ring
-
Electrophilic Substitution : The electron-deficient pyrimidine core undergoes SNAr reactions at C-2 and C-6 positions (Figure 1) .
-
Hydrogenation : Selective reduction of pyrimidine to dihydropyrimidine is possible under H₂/Pd-C .
2.2. Indole Moiety
-
Electrophilic Aromatic Substitution : Reacts with electrophiles (e.g., iodobenzene diacetate) at the C-5 position .
-
Oxidation : Forms oxindole derivatives under strong oxidizing conditions.
2.3. Morpholine Ring
-
Alkylation/Quaternization : The tertiary amine undergoes quaternization with alkyl halides (e.g., benzyl chloride) .
3.1. Reaction Monitoring
-
Analytical Techniques :
3.2. Stereochemical Considerations
-
The (3R) -configured methylmorpholine is synthesized via chiral resolution or asymmetric catalysis, ensuring enantiopurity (>99% ee) .
Stability and Degradation Pathways
Scientific Research Applications
(3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Biological Activity
The compound (3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its efficacy and mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Indole moiety : This structure is known for its diverse biological activities and is commonly found in many pharmacologically active compounds.
- Pyrimidine ring : Contributes to the compound's interaction with various biological targets.
- Morpholine group : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of 404.50 g/mol .
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various human tumor cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways that are crucial for tumor growth and survival.
Case Study: In Vitro Efficacy
A study evaluated the efficacy of this compound in multiple cancer cell lines, including breast, lung, and colon cancer. The results indicated:
- IC50 values : The compound showed IC50 values ranging from 0.5 to 2 µM across different cell lines, indicating potent antiproliferative activity.
- Mechanism of Action : Inhibition of the ATR (Ataxia Telangiectasia and Rad3-related) kinase was identified as a primary mechanism, leading to increased DNA damage and apoptosis in cancer cells .
Selectivity and Safety Profile
The selectivity of this compound for cancer cells over normal cells was also assessed. Results showed:
- Selectivity Index : The selectivity index was greater than 10 in several assays, suggesting that normal cells were less affected by the treatment compared to cancer cells.
- Safety Assays : Toxicity studies in non-cancerous cell lines revealed minimal cytotoxic effects at therapeutic concentrations.
Pharmacokinetics
Pharmacokinetic studies indicated favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Bioavailability | > 70% |
| Half-life | 4 hours |
| Peak plasma concentration | 1.5 µM |
These properties suggest that the compound could be suitable for oral administration .
The primary mechanism through which this compound exerts its biological effects involves:
- Inhibition of ATR Kinase : This leads to impaired DNA damage repair mechanisms, making cancer cells more susceptible to DNA-damaging agents.
- Induction of Apoptosis : Enhanced levels of DNA damage trigger apoptotic pathways in tumor cells.
- Synergistic Effects : When combined with traditional chemotherapeutic agents (e.g., cisplatin), the compound demonstrated synergistic effects, enhancing overall antitumor efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural and Functional Group Analysis
The table below highlights key differences between the target compound and two structurally related analogs:
Key Observations:
Core Structure :
- The target compound and intermediate share a pyrimidine core, whereas the patent compound uses a 1,7-naphthyridine core. Naphthyridines, being larger bicyclic systems, often exhibit stronger π-π stacking interactions with protein targets .
- Pyrimidine-based compounds are more metabolically stable due to reduced aromatic ring strain compared to naphthyridines.
Substituent Effects :
- Indole vs. Pyrazoles : The indole group in the target compound may enhance binding to hydrophobic pockets (e.g., kinase ATP-binding sites), while pyrazoles in the patent compound facilitate hydrogen bonding .
- Methylsulfonylcyclopropyl vs. Halogens : The methylsulfonyl group improves solubility and metabolic stability, whereas halogens (Cl, I) in the intermediate serve as leaving groups for further functionalization .
Research Findings and Methodological Considerations
- Structural Elucidation : NMR (1H, 13C) and UV-Vis spectroscopy are standard for confirming substituent positions and stereochemistry, as outlined in Pretsch et al.’s spectral data tables .
- Thermodynamic Data : While gas hydrate databases (e.g., ) are unrelated to this compound, crystallographic studies of analogs (e.g., polymorph Form B) emphasize the role of solid-state characterization in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
